ETHYL 2-(4-{[2-(4-IODOPHENOXY)PROPANOYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE
Overview
Description
Ethyl (4-{[2-(4-iodophenoxy)propanoyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a complex organic compound with a unique structure that includes an iodophenoxy group, a pyrazolyl group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-{[2-(4-IODOPHENOXY)PROPANOYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE typically involves multiple steps. One common method includes the following steps:
Formation of the iodophenoxy intermediate: This step involves the iodination of phenol to form 4-iodophenol, which is then reacted with propionyl chloride to form 4-iodophenoxypropanoyl chloride.
Formation of the pyrazolyl intermediate: This step involves the reaction of 3,5-dimethylpyrazole with ethyl bromoacetate to form ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate.
Coupling reaction: The final step involves the coupling of the iodophenoxy intermediate with the pyrazolyl intermediate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-{[2-(4-iodophenoxy)propanoyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
Ethyl (4-{[2-(4-iodophenoxy)propanoyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-{[2-(4-IODOPHENOXY)PROPANOYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE involves its interaction with specific molecular targets. The iodophenoxy group can interact with various enzymes and receptors, while the pyrazolyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate: Lacks the iodophenoxy group.
4-Iodophenoxyacetic acid: Lacks the pyrazolyl group.
Ethyl (4-{[2-(4-chlorophenoxy)propanoyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate: Contains a chlorophenoxy group instead of an iodophenoxy group.
Uniqueness
Ethyl (4-{[2-(4-iodophenoxy)propanoyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate is unique due to the presence of both the iodophenoxy and pyrazolyl groups, which confer specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
ethyl 2-[4-[2-(4-iodophenoxy)propanoylamino]-3,5-dimethylpyrazol-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22IN3O4/c1-5-25-16(23)10-22-12(3)17(11(2)21-22)20-18(24)13(4)26-15-8-6-14(19)7-9-15/h6-9,13H,5,10H2,1-4H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGVUPXMUOMWBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C(C)OC2=CC=C(C=C2)I)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22IN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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